molecular formula C22H15FN4O4S B3009299 3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251634-09-9

3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B3009299
CAS No.: 1251634-09-9
M. Wt: 450.44
InChI Key: IYVPJZKPAUEUSU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 4-fluorophenyl group at position 3 and a 1,2,4-oxadiazole ring at position 1. The oxadiazole moiety is further functionalized with a 3-methoxyphenyl group. This structure combines aromatic, electron-withdrawing (fluorophenyl), and electron-donating (methoxyphenyl) substituents, which influence its physicochemical and pharmacological properties. The compound’s design aligns with strategies to optimize bioactivity through heterocyclic diversity, as seen in related pyrimidine derivatives .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVPJZKPAUEUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic molecule that incorporates multiple pharmacophores known for their biological activity. This compound is of particular interest in medicinal chemistry due to its potential anticancer and antimicrobial properties. The following sections detail the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17FN4O3SC_{20}H_{17}FN_4O_3S, with a molecular weight of approximately 396.43 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core fused with an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. These derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

Mechanism of Action:

  • Enzyme Inhibition: The oxadiazole derivatives target enzymes critical for DNA synthesis and repair, leading to reduced cancer cell viability.
  • Molecular Docking Studies: Studies have shown strong binding affinities of these compounds to active sites of various cancer-related enzymes .

Case Study:
In a study involving a series of 1,3,4-oxadiazole derivatives, compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines. The most promising derivatives showed enhanced selectivity towards cancer cells compared to normal cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. The 1,3,4-oxadiazole scaffold has been linked to activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

  • A study conducted by Dhumal et al. highlighted that oxadiazole derivatives demonstrated strong inhibitory effects against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
  • Another study reported that certain derivatives were effective against Staphylococcus aureus and Escherichia coli, with some compounds showing comparable efficacy to standard antibiotics like gentamicin .

Comparative Table of Biological Activities

Activity TypeCompound ClassNotable FindingsReference
Anticancer1,3,4-OxadiazoleIC50 values in low micromolar range; enzyme inhibition
Antimicrobial1,3,4-OxadiazoleEffective against M. bovis, S. aureus, E. coli
NeuroprotectiveVarious DerivativesSome derivatives showed neuroprotective effects

Scientific Research Applications

Structural Overview

The molecular formula of the compound is C22H18FN4O3C_{22}H_{18}FN_{4}O_{3} with a molecular weight of approximately 394.4 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with both fluorophenyl and methoxyphenyl groups, which contribute to its biological activity and interaction with various biological targets.

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structural characteristics allow it to interact with specific biological targets, making it suitable for the development of therapeutic agents.

  • Anticancer Activity : Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : The incorporation of fluorophenyl and methoxyphenyl groups enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest that related compounds show significant antibacterial and antifungal activity .

Material Science

Beyond biological applications, the compound's unique electronic properties make it suitable for use in material science.

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties of thieno[3,2-d]pyrimidine derivatives suggest their applicability in OLED technology. The electron-rich nature of the compound allows for efficient charge transport and light emission .
  • Solar Cells : Research into organic photovoltaics has identified compounds with similar structures as effective materials for light absorption and energy conversion. Their tunable electronic properties enable optimization for solar energy applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to the target compound. The results showed that these derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In a study published in Antibiotics, researchers evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Molecular Formula : C₂₂H₁₄ClFN₄O₃S (vs. C₂₂H₁₅FN₄O₄S for the target compound).
  • Key Differences :
    • Substituent Position : The oxadiazole ring is attached to a 2-chlorophenyl group instead of 3-methoxyphenyl.
    • Fluorophenyl Attachment : A 4-fluorobenzyl group replaces the 4-fluorophenyl group.
  • Impact: The chloro group increases lipophilicity (Cl vs. The benzyl linker may alter steric interactions in biological targets compared to the direct phenyl attachment in the target compound .

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Key Differences: Core Structure: Thieno[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine in the target compound. Oxadiazole Substituent: 5-phenyl-1,3,4-oxadiazole vs. 3-methoxyphenyl-1,2,4-oxadiazole.
  • Impact :
    • The 1,3,4-oxadiazole isomer may exhibit distinct electronic properties and hydrogen-bonding capacity.
    • These derivatives demonstrated antimicrobial activity, suggesting that the oxadiazole ring contributes to bioactivity .

Pyrimidine Derivatives with Fluorophenyl Groups

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Key Features :
    • Substituents : Dichlorophenyl, trifluoromethyl, and fluorophenyl groups.
    • Core : Pyrazolo[1,5-a]pyrimidine.
  • Impact :
    • The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
    • Structural studies (single-crystal X-ray) revealed planar aromatic systems, favoring π-π stacking interactions .

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

  • Key Features :
    • Substituents : Pyridinyl and trichlorophenyl groups.
  • Trichlorophenyl groups increase hydrophobicity, which may limit bioavailability .

Physicochemical Properties

  • Electron Effects : The methoxy group’s electron-donating nature may stabilize charge-transfer interactions in biological systems, contrasting with electron-withdrawing groups in dichlorophenyl derivatives .

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